molecular formula C11H14N4O B11801604 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11801604
M. Wt: 218.26 g/mol
InChI Key: FNIDLEUETZOJDF-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This specialized molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the drug-like properties of potential candidates . The structure is further functionalized with a 1-methylpyrrole and a pyrrolidine moiety, which are common in pharmacologically active compounds and can be critical for target engagement. The 1,2,4-oxadiazole core is extensively investigated for its broad spectrum of biological activities. Research indicates that derivatives of this heterocycle show promising potential in oncology, acting through mechanisms such as the inhibition of specific enzymes and proteins crucial for cancer cell proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Beyond anticancer applications, this scaffold is also explored for its potential in infectious disease research, including the development of anti-tubercular agents, as well as in the realms of immunology and neurology . The specific substitution pattern on this compound makes it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against a chosen biological target. The synthesis of 1,2,4-oxadiazoles typically follows well-established routes, most commonly involving the O-acylation of an amidoxime with a carboxylic acid derivative, followed by a thermal cyclodehydration step . Recent methodological advances have also enabled the synthesis of analogous structures at room temperature, using reagents like tetrabutylammonium fluoride (TBAF) to facilitate cyclization under mild conditions, which is advantageous for preserving thermosensitive functional groups . This compound is presented for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H14N4O/c1-15-7-3-5-9(15)11-13-10(14-16-11)8-4-2-6-12-8/h3,5,7-8,12H,2,4,6H2,1H3

InChI Key

FNIDLEUETZOJDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC(=NO2)C3CCCN3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The one-pot synthesis of 1,2,4-oxadiazoles typically involves sequential amidoxime formation and cyclodehydration . For 5-(1-methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, this method requires:

  • Nitrile precursor : Pyrrolidin-2-yl nitrile or its protected derivative.

  • Carboxylic acid : 1-Methyl-1H-pyrrole-2-carboxylic acid.

In method A (from amidoximes), the nitrile reacts with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol at 70°C for 16 hours to form the amidoxime intermediate. Subsequent acylation with the carboxylic acid using EDC/HOAt as coupling agents yields the O-acylamidoxime, which undergoes cyclodehydration at 100°C with triethylamine (TEA) to form the oxadiazole core.

Optimization and Yield Considerations

Parallel reaction screening (Table 1) reveals that EDC/HOAt in dimethylformamide (DMF) at room temperature for 24 hours achieves >90% conversion to O-acylamidoxime. Cyclodehydration at 100°C for 3 hours completes the process, with isolated yields ranging from 65–75% for analogous compounds. Scaling this method to millimolar quantities requires careful solvent removal post-cyclization to prevent decomposition.

Table 1: One-Pot Synthesis Parameters

StepReagents/ConditionsTimeYield (%)
Amidoxime FormationNH2_2OH·HCl, TEA, EtOH, 70°C16 h95–100
AcylationEDC (1.5 eq), HOAt (1 eq), RT24 h90–95
CyclodehydrationTEA (1 eq), 100°C3 h65–75

Room-Temperature Base-Catalyzed Cyclization

Mild Conditions for Thermosensitive Substrates

Recent advances enable 1,2,4-oxadiazole synthesis at ambient temperatures using aprotic bipolar solvents (e.g., DMSO) and inorganic bases. For the target compound, this method avoids thermal degradation of the pyrrolidine and pyrrole moieties.

The reaction proceeds via O-acylamidoxime intermediates , formed by coupling pyrrolidin-2-yl amidoxime with 1-methyl-1H-pyrrole-2-carbonyl chloride. Cyclization is catalyzed by tetrabutylammonium fluoride (TBAF) in acetonitrile, achieving yields of 80–85% for sterically hindered analogs.

Substrate Scope and Limitations

While effective for aliphatic substituents, this method shows reduced efficiency with electron-deficient aryl groups. The pyrrolidine ring’s basicity may necessitate protecting group strategies (e.g., Boc protection) to prevent side reactions during cyclization.

Cyclocondensation of Hydrazide Derivatives

Hydrazide Intermediate Preparation

Hydrazides serve as versatile precursors for 1,2,4-oxadiazoles. Synthesis begins with the reaction of 1-methyl-1H-pyrrole-2-carbohydrazide and pyrrolidin-2-yl nitrile in ethanol under reflux (Scheme 1).

Scheme 1 :

  • Hydrazide formation :
    RCOOH+NH2NH2RCONHNH2\text{RCOOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCONHNH}_2

  • Cyclocondensation :
    RCONHNH2+R’CNBaseOxadiazole\text{RCONHNH}_2 + \text{R'CN} \xrightarrow{\text{Base}} \text{Oxadiazole}

Reaction Optimization

Using potassium hydroxide in ethanol with carbon disulfide (CS2_2) as a cyclizing agent, the reaction achieves 70–75% yield after 10 hours of reflux. The thiourea intermediate is eliminated during workup, leaving the pure oxadiazole product.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodTemperatureTime (h)Yield (%)AdvantagesLimitations
One-Pot100°C2765–75High throughput, scalableHigh energy input
Room-Temperature25°C2480–85Mild conditions, preserves labile groupsLimited substrate scope
Cyclocondensation80°C1070–75No coupling agents requiredRequires hydrazide synthesis

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Potential
The anticancer properties of oxadiazoles have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). These compounds are believed to induce apoptosis in cancer cells through multiple mechanisms .

Pharmacological Applications

Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that derivatives may act as modulators of NMDA receptors, which are critical in neurodegenerative diseases. The modulation of these receptors could lead to therapeutic strategies for conditions such as Alzheimer's disease .

Anti-inflammatory Effects
Research has also revealed anti-inflammatory properties associated with oxadiazole derivatives. In animal models, compounds similar to this compound demonstrated significant reductions in inflammation markers, suggesting potential applications in treating inflammatory disorders .

Material Science

Polymeric Applications
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Studies have explored its use as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties. Such materials can be useful in coatings and composites requiring high-performance characteristics .

Case Study 1: Antimicrobial Evaluation

In a study published by Prabhakar et al., a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Compounds demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria, with some showing significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

A study conducted by researchers at Acharya Nagarjuna University investigated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The results indicated that specific derivatives induced apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Tools and Structural Analysis

  • Crystallography : Programs like SHELX and ORTEP-3 (–4) are critical for resolving 1,2,4-oxadiazole structures. For example, SHELXL refines bond angles and torsional parameters, while ORTEP-3 visualizes molecular conformations, aiding in comparing substituent orientations across analogs.

Biological Activity

The compound 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structure

The chemical structure of this compound can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

This compound features a unique combination of pyrrole and oxadiazole moieties, which contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight218.25 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiproliferative Activity

Research has indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study synthesized a series of 1,2,5-oxadiazole derivatives and tested their antiproliferative activity using the MTT assay. The results showed that certain derivatives had cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

The proposed mechanism of action for oxadiazole derivatives involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. Molecular docking studies have supported these findings, indicating that these compounds can effectively bind to the active site of topoisomerase I, thereby inhibiting its catalytic activity .

Case Studies

  • Case Study: Anticancer Activity
    • A specific derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The study found that treatment with this compound resulted in increased caspase activity and DNA fragmentation, indicating the induction of programmed cell death .
  • Case Study: Neuroprotective Effects
    • Another study explored the neuroprotective effects of oxadiazole derivatives in models of neuroinflammation. The compound demonstrated significant inhibition of pro-inflammatory cytokines and reduced oxidative stress markers in neuronal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the oxadiazole ring and the attached pyrrole groups significantly influence biological activity. For instance, variations in substituents on the pyrrole rings have been shown to enhance or diminish antiproliferative effects .

Q & A

Q. What are the standard synthetic routes for 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach is the condensation of amidoximes with carboxylic acid derivatives under controlled conditions. For example, continuous microreactor systems enable precise temperature and solvent control, improving yields (e.g., 99% yield achieved via flash column chromatography in similar oxadiazole syntheses) . Optimizing reaction parameters (e.g., solvent polarity, catalyst selection) is critical, as demonstrated in iridium-catalyzed enantioselective amination protocols .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts .
  • X-ray Crystallography : Software like SHELXL refines bond lengths and angles, resolving ambiguities in heterocyclic systems . For example, ORTEP-III visualizes molecular geometry and torsional angles .

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) is widely used for isolating oxadiazoles . Recrystallization from methanol or DMF/ethanol mixtures (1:1) enhances purity . Continuous microreactor systems minimize side reactions, reducing post-synthetic purification demands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

SAR studies focus on substituent effects at the 3- and 5-positions of the oxadiazole core. For instance:

  • Replacing the 3-phenyl group with pyridyl enhances apoptosis-inducing activity in cancer cell lines .
  • Substituted five-membered rings at the 5-position improve target binding (e.g., chlorothiophene derivatives show 97% enantiomeric excess in vivo efficacy) .
  • Methodology : High-throughput caspase assays and flow cytometry (e.g., cell cycle arrest analysis in T47D cells) link structural modifications to biological outcomes .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Docking Simulations : Tools like AutoDock or Schrödinger assess binding affinity to targets (e.g., TIP47 protein, identified via photoaffinity labeling) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Molecular Dynamics (MD) : Simulates conformational stability in solvent environments, critical for pharmacokinetic profiling .

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Software Cross-Validation : Compare SHELXL-refined structures with ORTEP-III visualizations to detect anomalies in thermal parameters or occupancy .
  • High-Resolution Data : Use synchrotron radiation for twinned crystals or low-electron-density regions .
  • Validation Tools : CheckCIF reports identify geometric outliers (e.g., bond angles deviating >3σ) .

Q. What strategies improve regioselectivity in oxadiazole derivatization?

  • Catalyst Design : Iridium complexes enable enantioselective amination (e.g., 97% ee achieved via chiral ligands) .
  • Microreactor Technology : Enhances control over reaction kinetics, favoring 1,2,4-oxadiazole formation over 1,3,4-isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DME) stabilize transition states, reducing side products .

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